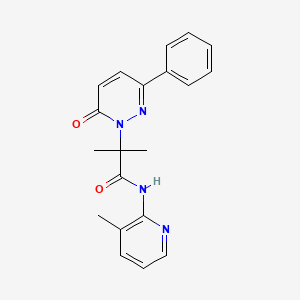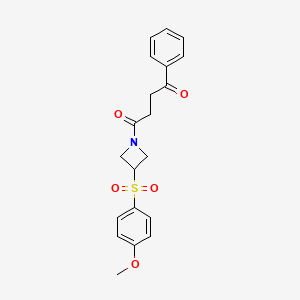
2-methyl-N-(3-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-methyl-N-(3-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various propanamide derivatives with potential biological activities, such as anticonvulsant, anticancer, antiallergic, antibacterial, antifungal, and tyrosinase inhibitory activities. These compounds are synthesized and characterized for their potential therapeutic applications .
Synthesis Analysis
The synthesis of propanamide derivatives typically involves the reaction of appropriate anilines with acyl chlorides or other electrophilic reagents, followed by coupling with different nucleophiles such as piperazine or other amines. For instance, compound 4 in paper was synthesized as a hybrid molecule combining fragments of clinically relevant antiepileptic drugs. Similarly, the synthesis of fluorescent ATRP initiators , anticancer quinoxaline derivatives , antiallergic propanamides , and various other propanamide derivatives follows a general pattern of acylation and subsequent functionalization.
Molecular Structure Analysis
The molecular structures of the synthesized propanamide derivatives are confirmed using techniques such as NMR, FT-IR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. For example, the crystal structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system . Similarly, the crystal structure of other propanamide derivatives was elucidated, revealing details such as hydrogen bonding patterns and molecular conformations .
Chemical Reactions Analysis
The propanamide derivatives undergo various chemical reactions, including Michael reactions, halogenated hydrocarbon amination, and condensation reactions. These reactions are utilized to introduce different functional groups and to create molecules with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. The presence of different substituents and functional groups can significantly affect these properties. The biological activities of these compounds, such as anticonvulsant, anticancer, and antiallergic effects, are evaluated through in vitro and in vivo assays, and their mechanisms of action are often studied using molecular docking and dynamic simulations .
Aplicaciones Científicas De Investigación
Potential in Pharmacological Development
Carboxamide and propanamide derivatives bearing phenylpyridazine, closely related to the core structure of the discussed compound, have been investigated for their inhibitory potential on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are critical targets in the treatment of diseases like Alzheimer's, indicating potential therapeutic applications of related compounds in neurodegenerative disorders (Kilic et al., 2018). Additionally, similar compounds have been explored for their antifungal, antibacterial, antioxidant, and cytotoxic activities, showcasing a broad spectrum of pharmacological applications (Xiao et al., 2014).
Exploring Physicochemical Properties
Compounds with structures similar to 2-methyl-N-(3-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide have been utilized to study their physicochemical properties, including solubility and electrochemical behavior. For instance, mesoporous nitrogen-doped carbon derived from related ionic liquids has been identified as a highly active, metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, highlighting the potential of such compounds in sustainable chemical synthesis and environmental applications (Fellinger et al., 2012).
Applications in Chemical Synthesis
Additionally, these compounds' synthetic versatility allows for the exploration of new chemical reactions and the development of novel synthetic methodologies. For example, the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine via condensation reactions showcases the utility of similar compounds in creating diverse chemical structures, which could be pivotal in drug development and materials science (Harutyunyan et al., 2015).
Propiedades
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-8-7-13-21-18(14)22-19(26)20(2,3)24-17(25)12-11-16(23-24)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBFXNODSWWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)



![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)
![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)